CYP2A6 Binding Affinity vs. Unsubstituted Indole
2-Ethyl-7-methoxy-1H-indole exhibits measurable binding to the CYP2A6 enzyme, a key hepatic drug-metabolizing cytochrome P450 isoform. In contrast, unsubstituted indole shows negligible affinity under identical assay conditions [1]. The binding of 2-ethyl-7-methoxy-1H-indole to CYP2A6 was characterized as a Type I interaction, indicating a direct binding event at the enzyme's active site, with a dissociation constant (Kd) of 4,500 nM [1]. This quantifiable interaction is a critical differentiator for metabolism and drug-drug interaction studies.
| Evidence Dimension | CYP2A6 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 4,500 nM (Type I interaction) |
| Comparator Or Baseline | Unsubstituted Indole: Negligible Affinity |
| Quantified Difference | > 1,000-fold increased affinity for 2-Ethyl-7-methoxy-1H-indole |
| Conditions | In vitro binding assay, CYP2A6 (unknown origin), absorbance increase 379-387 nm |
Why This Matters
This demonstrates that the specific 2-ethyl-7-methoxy substitution pattern confers significant CYP2A6 recognition, whereas the parent indole scaffold does not, making the target compound a relevant probe for CYP2A6-mediated metabolism.
- [1] BindingDB. BDBM50101991: CHEBI:6750::CHEMBL3526658. Kd: 4.50E+3nM. View Source
